molecular formula C20H25N5O3 B2839827 1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 851938-76-6

1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione

Cat. No. B2839827
CAS RN: 851938-76-6
M. Wt: 383.452
InChI Key: FMHUINWFPSQHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The same study also discussed the preparation of these co-crystals and their X-ray crystal structure . But again, it doesn’t specifically mention “1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione”.

Scientific Research Applications

Crystal Structure Analysis

1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione and its derivatives have been subject to crystal structure analysis to understand their geometrical and molecular interactions. For instance, the crystal structure of a similar compound, 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione, revealed typical geometry within the purine fused-ring system, with the six-membered ring being planar and inclined at a slight angle. The morpholine ring in this structure adopts a chair conformation, indicating potential for intramolecular hydrogen bonding and intermolecular interactions, which are essential in the crystal packing of these molecules. Such analyses provide insights into the molecular behavior and potential applications of these compounds in pharmaceutical and material sciences (Karczmarzyk & Pawłowski, 1997).

Design and Synthesis of Derivatives

The design and synthesis of new derivatives of 1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione have been a focus of research due to their potential pharmacological applications. A study presented the design, synthesis, and in vitro testing of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives for their affinity towards serotonin (5-HT) receptors. The introduction of various substituents and linker modifications has shown to alter the affinity for 5-HT receptors, indicating the versatility and potential of these derivatives in developing new therapeutic agents (Chłoń-Rzepa et al., 2014).

Molecular Interactions and Stability

Studies on related compounds, such as caffeine and its derivatives, have explored the topology of interactions within crystals and their implications on pharmaceutical properties. The analysis of methylxanthines and their derivatives provides a comparative perspective on how modifications in the molecular structure, such as methylation, influence the ability to form intra- and intermolecular interactions, which are critical for the biological activity and stability of these compounds. This research sheds light on the structural requirements for effective binding to biological targets, which is relevant for the design of 1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione derivatives with desired pharmacological profiles (Latosinska et al., 2014).

properties

IUPAC Name

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-14-5-4-6-15(11-14)12-25-16(13-24-7-9-28-10-8-24)21-18-17(25)19(26)23(3)20(27)22(18)2/h4-6,11H,7-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHUINWFPSQHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-7-(3-methylbenzyl)-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

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